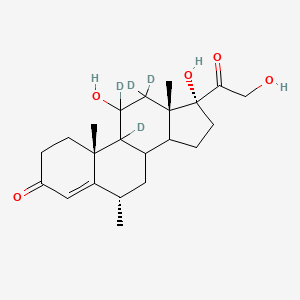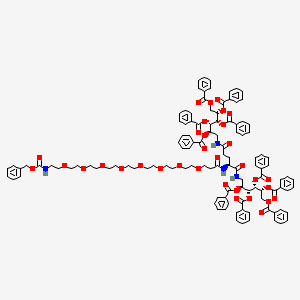
CbzNH-PEG8-amide-bis(pentayl-5OBz)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CbzNH-PEG8-amide-bis(pentayl-5OBz) is a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs). This compound is particularly valuable in the field of targeted cancer therapy, where it facilitates the delivery of cytotoxic drugs to cancer cells while minimizing damage to healthy tissues .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CbzNH-PEG8-amide-bis(pentayl-5OBz) involves multiple steps, including the protection and deprotection of functional groups, coupling reactions, and purification processes. The key steps typically include:
Protection of Amino Groups: The amino groups are protected using carbobenzyloxy (Cbz) groups to prevent unwanted reactions.
PEGylation: Polyethylene glycol (PEG) chains are introduced to enhance solubility and biocompatibility.
Amide Bond Formation: Amide bonds are formed between the PEG chains and the pentayl-5OBz moieties.
Deprotection: The Cbz groups are removed to yield the final product.
Industrial Production Methods
Industrial production of CbzNH-PEG8-amide-bis(pentayl-5OBz) follows similar synthetic routes but on a larger scale. This involves the use of automated synthesizers, large-scale reactors, and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
CbzNH-PEG8-amide-bis(pentayl-5OBz) undergoes various chemical reactions, including:
Hydrolysis: The compound can be cleaved under acidic or basic conditions, releasing the active drug.
Substitution Reactions: The linker can participate in nucleophilic substitution reactions, where the pentayl-5OBz moieties are replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to achieve substitution.
Major Products
The major products formed from these reactions include the cleaved drug molecules and modified linkers, which can be further utilized in various applications .
Scientific Research Applications
CbzNH-PEG8-amide-bis(pentayl-5OBz) has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules and conjugates.
Biology: Facilitates the study of cellular processes by enabling targeted delivery of bioactive molecules.
Medicine: Integral in the development of ADCs for targeted cancer therapy, improving the efficacy and safety of chemotherapeutic agents.
Industry: Employed in the production of bioconjugates and other specialized compounds for research and therapeutic purposes
Mechanism of Action
The mechanism of action of CbzNH-PEG8-amide-bis(pentayl-5OBz) involves its cleavage under specific conditions, releasing the active drug at the target site. The molecular targets and pathways involved include:
Comparison with Similar Compounds
CbzNH-PEG8-amide-bis(pentayl-5OBz) is unique due to its cleavable nature and the presence of PEG chains, which enhance its solubility and biocompatibility. Similar compounds include:
Non-cleavable Linkers: Such as maleimide-PEG linkers, which do not release the drug upon cleavage.
Other Cleavable Linkers: Such as disulfide linkers, which are cleaved under reducing conditions.
The uniqueness of CbzNH-PEG8-amide-bis(pentayl-5OBz) lies in its specific cleavage mechanism and the versatility of its applications in targeted drug delivery .
Properties
Molecular Formula |
C114H118N4O33 |
|---|---|
Molecular Weight |
2072.2 g/mol |
IUPAC Name |
[(2S,3S,4S,5R)-2,3,4,5-tetrabenzoyloxy-6-[[(4S)-5-oxo-5-[[(2S,3R,4R,5R)-2,3,4,5,6-pentabenzoyloxyhexyl]amino]-4-[3-[2-[2-[2-[2-[2-[2-[2-[2-(phenylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]pentanoyl]amino]hexyl] benzoate |
InChI |
InChI=1S/C114H118N4O33/c119-97(116-76-93(144-106(124)84-40-18-4-19-41-84)99(148-110(128)88-48-26-8-27-49-88)101(150-112(130)90-52-30-10-31-53-90)95(146-108(126)86-44-22-6-23-45-86)79-141-104(122)82-36-14-2-15-37-82)57-56-92(118-98(120)58-60-133-62-64-135-66-68-137-70-72-139-74-75-140-73-71-138-69-67-136-65-63-134-61-59-115-114(132)143-78-81-34-12-1-13-35-81)103(121)117-77-94(145-107(125)85-42-20-5-21-43-85)100(149-111(129)89-50-28-9-29-51-89)102(151-113(131)91-54-32-11-33-55-91)96(147-109(127)87-46-24-7-25-47-87)80-142-105(123)83-38-16-3-17-39-83/h1-55,92-96,99-102H,56-80H2,(H,115,132)(H,116,119)(H,117,121)(H,118,120)/t92-,93+,94-,95-,96+,99-,100+,101-,102+/m0/s1 |
InChI Key |
CIDVENIIHKNHNM-NUETZRLOSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)N[C@@H](CCC(=O)NC[C@H]([C@@H]([C@H]([C@H](COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6)C(=O)NC[C@@H]([C@H]([C@@H]([C@@H](COC(=O)C7=CC=CC=C7)OC(=O)C8=CC=CC=C8)OC(=O)C9=CC=CC=C9)OC(=O)C1=CC=CC=C1)OC(=O)C1=CC=CC=C1 |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)NC(CCC(=O)NCC(C(C(C(COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6)C(=O)NCC(C(C(C(COC(=O)C7=CC=CC=C7)OC(=O)C8=CC=CC=C8)OC(=O)C9=CC=CC=C9)OC(=O)C1=CC=CC=C1)OC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


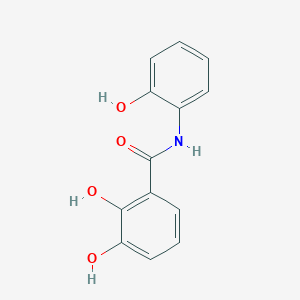
![4-[4-[(cyclopropyl-methyl-oxo-λ6-sulfanylidene)amino]-6-[(3R)-3-methylmorpholin-4-yl]pyrimidin-2-yl]pyridin-2-amine](/img/structure/B12384150.png)
![[(9R,10R,11R)-3-hydroxy-4,5,19-trimethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-yl] (E)-2-methylbut-2-enoate](/img/structure/B12384167.png)
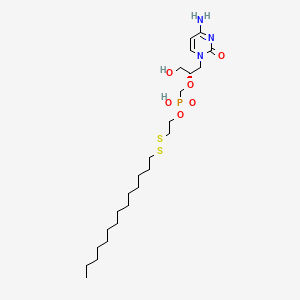
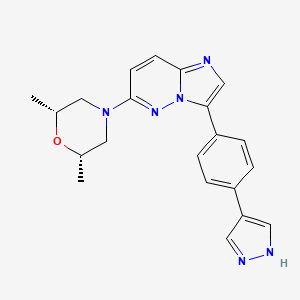
![methyl 2-[3-[2-fluoro-5-(trifluoromethyl)phenyl]-7-methylindazol-1-yl]acetate](/img/structure/B12384181.png)
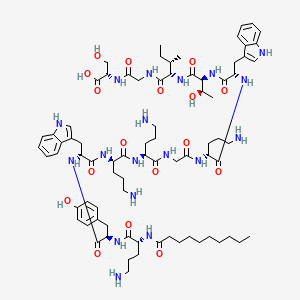
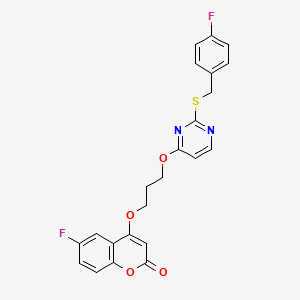
![2-[(E)-2-[(3E)-3-[(2Z)-2-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfoindol-2-ylidene]ethylidene]cyclohexen-1-yl]ethenyl]-1,3,3-trimethylindol-1-ium-5-sulfonate](/img/structure/B12384194.png)
![(2S)-2-[(E)-6-(5,5-dimethyl-4-oxofuran-2-yl)-2-methylhept-1-enyl]-4-methyl-2,3-dihydropyran-6-one](/img/structure/B12384201.png)
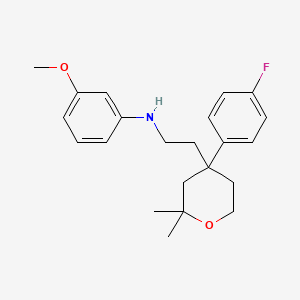
![(2S)-2-amino-4-[2-(1-aminoethylideneamino)ethylsulfanyl]butanoic acid;dihydrochloride](/img/structure/B12384210.png)
![(9R)-9-hydroxy-5-methyl-12-(4-morpholin-4-ylphenyl)-4-thia-2,12-diazatricyclo[7.3.0.03,7]dodeca-1,3(7),5-trien-8-one](/img/structure/B12384231.png)
